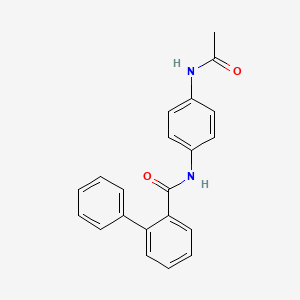

N-(4-acetamidophenyl)-2-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15(24)22-17-11-13-18(14-12-17)23-21(25)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXLPFDEJWPCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328359 | |

| Record name | N-(4-acetamidophenyl)-2-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

694525-38-7 | |

| Record name | N-(4-acetamidophenyl)-2-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Acetamidophenyl 2 Phenylbenzamide Analogues

Established Synthetic Routes to N-Phenylbenzamides

The formation of the amide bond in N-phenylbenzamides is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These can be broadly categorized into nucleophilic substitution approaches, modern coupling reactions, and syntheses mediated by specific reagents.

Nucleophilic Substitution Approaches

The most traditional and widely employed method for constructing the N-phenylbenzamide linkage is through nucleophilic acyl substitution. masterorganicchemistry.comopenstax.orglibretexts.orglibretexts.org This reaction typically involves the acylation of an aniline (B41778) derivative with an activated carboxylic acid derivative.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl derivative, leading to a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group to form the stable amide bond. libretexts.orglibretexts.org

A common strategy involves the activation of the carboxylic acid, such as 2-phenylbenzoic acid, by converting it into a more reactive acyl halide, typically an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 2-phenylbenzoyl chloride can then react with 4-aminoacetanilide (N-(4-aminophenyl)acetamide) to yield the target compound, N-(4-acetamidophenyl)-2-phenylbenzamide. The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. openstax.org

Coupling Reactions in Benzamide (B126) Synthesis

Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.org

In the context of synthesizing this compound, this could involve the coupling of 2-phenylbenzamide with an activated 4-acetamidophenyl halide or the coupling of 4-aminoacetanilide with a 2-phenylbenzoyl derivative. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amide and regenerate the active catalyst. wikipedia.org The choice of ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial for the reaction's efficiency. wikipedia.org More recent developments have explored the use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed transamidation reactions, which allow for the exchange of amide bonds under mild conditions. rsc.orgresearchgate.net

Specific Reagent-Mediated Syntheses

Certain reagents have been developed to facilitate amide bond formation under specific conditions, often offering advantages in terms of yield, purity, or reaction mildness.

1,3-Diphenylthiourea: An alternative route to N-phenylbenzamides involves the use of 1,3-diphenylthiourea. In this method, a substituted benzoyl chloride reacts with 1,3-diphenylthiourea in the presence of a base like triethylamine. This reaction proceeds to give a high and pure yield of the corresponding N-phenylbenzamide. researchgate.net The proposed mechanism involves tautomerism and a rearrangement intermediate. researchgate.net

AITF (4-acetamidophenyl triflimide): Reagents like 4-acetamidophenyl triflimide (AITF) serve as powerful activating agents for carboxylic acids. organic-chemistry.org AITF and similar compounds, such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), facilitate the synthesis of amides and peptides under mild conditions with good to excellent yields. organic-chemistry.org The reaction involves the activation of the carboxylic acid by AITF, followed by nucleophilic attack by the amine.

Targeted Derivatization Strategies for this compound

The functional properties of this compound can be fine-tuned by chemically modifying its constituent parts. Targeted derivatization can be directed at either the acetamidophenyl moiety or the phenyl substituent on the benzamide core.

Modification of the Acetamidophenyl Moiety

The acetamidophenyl portion of the molecule offers several sites for chemical modification. A common strategy involves starting with the corresponding N-(4-aminophenyl) or N-(4-nitrophenyl) analogues.

For instance, N-(4-nitrophenyl)benzamides can be synthesized and the nitro group subsequently reduced to an amine. researchgate.net This amino group can then be acylated with various reagents to introduce different functionalities. The synthesis of N-(4-aminophenyl)acetamide itself is a well-documented process, often achieved by the reduction of N-(4-nitrophenyl)acetamide using catalysts like iron or zinc in the presence of an acid. researchgate.netresearchgate.net

Furthermore, the amine of a precursor like N-(4-aminophenyl)-2-phenylbenzamide can be derivatized using various electrophiles. For example, reaction with isothiocyanates can lead to thiourea (B124793) derivatives. nih.gov The amino group can also be used as a handle for introducing piperidine (B6355638) moieties or other heterocyclic systems, a strategy employed to enhance the analytical detection of molecules. openstax.orgresearchgate.netnsf.govnih.gov

Below is a table summarizing potential derivatization reactions on the acetamidophenyl moiety, based on reactions performed on analogous structures.

| Starting Moiety | Reagent/Condition | Resulting Functional Group | Reference |

| N-(4-aminophenyl) | Acyl Halides/Anhydrides | N-(4-acylaminophenyl) | nih.gov |

| N-(4-aminophenyl) | Isothiocyanates | N-(4-(thioureido)phenyl) | nih.gov |

| N-(4-nitrophenyl) | Reduction (e.g., Fe/acid) | N-(4-aminophenyl) | researchgate.netresearchgate.net |

| N-(4-hydroxyphenyl) | Alkyl Halides | N-(4-alkoxyphenyl) | openaccessjournals.com |

Alterations of the Phenyl Substituent on the Benzamide Core

Synthetic strategies can involve starting with a substituted 2-phenylbenzoic acid. For example, using a 2-(substituted phenyl)benzoic acid in the initial amide bond formation will directly yield an analogue with a modified phenyl substituent.

Alternatively, direct functionalization of the phenyl ring on the pre-formed this compound could be explored, although this might be challenging due to the presence of multiple aromatic rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could potentially be employed on a halogenated precursor, such as N-(4-acetamidophenyl)-2-(halophenyl)benzamide, to introduce a variety of substituents.

The following table outlines examples of substitutions on the benzamide phenyl ring found in related N-phenylbenzamide structures.

| Position on Benzamide Phenyl Ring | Substituent | Synthetic Approach | Reference |

| Ortho | Halogen (e.g., Iodo) | Start with 2-halobenzoic acid | mdpi.com |

| Ortho/Meta/Para | Halogen, Trifluoromethyl | Start with corresponding substituted benzoyl chloride | nih.gov |

| Para | Methoxy (B1213986) | Start with 4-methoxybenzoic acid | openaccessjournals.com |

| Ortho | Hydroxy | Start with 2-hydroxybenzoic acid (salicylic acid) | researchgate.net |

Structural Elaboration of the Benzamide Linkage

The formation and modification of the central benzamide linkage are fundamental to the synthesis of this compound analogues. The most prevalent method for constructing this linkage is through the coupling of a carboxylic acid with an amine.

Standard amide coupling protocols are frequently employed for the synthesis of N-arylbenzamides. These methods typically involve the activation of a benzoic acid derivative, which then reacts with an aniline derivative. A common approach involves the use of coupling reagents that facilitate the formation of the amide bond by converting the carboxylic acid's hydroxyl group into a better leaving group. For instance, the condensation of an aminophenol with a hydroxybenzoic acid can be achieved using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent like acetone, often under reflux conditions. tandfonline.com This straightforward, one-step process is versatile and allows for the creation of libraries of polyhydroxy-N-arylbenzamides. tandfonline.com

Another widely used strategy begins with precursor molecules containing nitro groups, which are later reduced to the necessary amino functionalities. For example, 4-nitrobenzoyl chlorides can be reacted with 4-nitroanilines to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates. nih.gov Subsequent reduction of both nitro groups, typically through catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like tin(II) chloride, yields the corresponding diamine precursors. nih.govresearchgate.net These precursors are then ready for further derivatization.

The synthesis of N-(4-sulfamoylphenyl) benzamide derivatives utilizes similar peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), to effectively couple 4-aminobenzene-1-sulfonamide with various benzoic acid derivatives. researchgate.net The progress of these reactions is typically monitored using thin-layer chromatography. researchgate.net

The table below summarizes common reactants and coupling agents used in the synthesis of N-arylbenzamide linkages.

| Carboxylic Acid Component | Amine Component | Coupling Agent / Method | Reference |

| Hydroxybenzoic acids | Aminophenols | EDC | tandfonline.com |

| 4-Nitrobenzoyl chlorides | 4-Nitroanilines | Followed by reduction (e.g., Pd/C, H₂) | nih.govresearchgate.net |

| Benzoic acid derivatives | 4-Aminobenzene-1-sulfonamide | EDCI, HOBt | researchgate.net |

| Benzoic acids | Anilines | Thionyl chloride (to form acyl chloride) | researchgate.net |

Intramolecular Cyclization and Rearrangement Studies of N-(4-acetamidophenyl)-2-phenylbenzamides

The biaryl structure of N-(4-acetamidophenyl)-2-phenylbenzamides makes them ideal precursors for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems, particularly phenanthridine (B189435) derivatives.

A significant advancement in this area is the use of photochemical methods to induce intramolecular annulation. The photocyclization of N-phenylbenzamides provides a general and concise route to synthesize phenanthridin-6(5H)-ones. researchgate.net This transformation is typically carried out by irradiating the N-phenylbenzamide substrate with UV light (e.g., 280 nm) in the presence of an acid, such as methanesulfonic acid, in a solvent like toluene. researchgate.net The reaction mechanism is believed to involve a sequence of amides tautomerization, 6π-electric cyclization, a researchgate.netnih.gov-H shift, and subsequent tautomerization steps to yield the final phenanthridinone product. researchgate.net This method avoids the need for transition metals and other additives. researchgate.net

Another photochemical strategy involves the cyclization of biaryl oxime derivatives to afford phenanthridines. nih.gov While not a direct cyclization of the benzamide itself, this related transformation highlights the utility of photochemical C-C bond formation in constructing the phenanthridine core from biaryl precursors. The reaction is thought to proceed via a transient iminyl radical formed by the homolytic cleavage of the N–O bond in the oxime ether upon UV irradiation. nih.gov

These intramolecular cyclization reactions are pivotal as they transform the flexible benzamide scaffold into a rigid, planar phenanthridine system, which is a core structure in many natural alkaloids and biologically active molecules. researchgate.net

The table below details examples of intramolecular cyclization reactions of N-phenylbenzamide derivatives.

| Starting Material | Reaction Conditions | Product | Mechanism Highlights | Reference |

| N-phenylbenzamides | UV light (280 nm), methanesulfonic acid, toluene | Phenanthridin-6(5H)-ones | 6π-electrocyclization, researchgate.netnih.gov-H shift | researchgate.net |

| Biaryl Oxime Ethers | UV irradiation | Phenanthridines | Homolytic N-O bond cleavage, iminyl radical formation | nih.gov |

While scaffold rearrangements are a known phenomenon in organic chemistry, such as the acid-catalyzed rearrangement of pirenzepine, specific studies detailing the rearrangement of the this compound framework are not prominently featured in the reviewed literature. nih.gov The primary focus remains on intramolecular cyclization as a means of structural elaboration.

Structure Activity Relationship Sar Investigations of N 4 Acetamidophenyl 2 Phenylbenzamide and Its Analogues

Influence of Substituent Nature and Position on Biological Activity

The biological activity of N-(4-acetamidophenyl)-2-phenylbenzamide analogues is significantly modulated by the nature and position of substituents on its three main structural components: the 2-phenyl ring, the benzamide (B126) ring, and the N-(4-acetamidophenyl) moiety.

Substitutions on the Phenyl Ring of the Benzamide Moiety:

The substitution pattern on the phenyl ring of the benzamide core plays a critical role in determining the biological activity. In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which share a similar N-phenylbenzamide substructure, substitutions at the 2-position of the benzamide ring were found to be particularly influential. For instance, analogs with a 2-chloro or 2-methoxy substituent exhibited submicromolar IC50 values as M1 muscarinic acetylcholine (B1216132) receptor antagonists. niper.gov.in Conversely, a pentafluorophenyl congener showed a significant loss of activity. niper.gov.in This suggests that both electronic and steric factors at this position are key determinants of potency.

In another study focusing on antiviral activity against Enterovirus 71 (EV71), the benzene (B151609) ring (referred to as ring B in the study) was found to be essential for activity. nih.gov Modifications on this ring significantly impacted the inhibitory concentrations. For example, the introduction of an amino group at the 3-position and a methoxy (B1213986) group at the 4-position of the benzamide ring, coupled with a bromo-substituent on the N-phenyl ring, resulted in a compound with low micromolar activity against several EV71 strains. nih.gov

Substitutions on the N-phenyl Moiety:

Alterations to the N-(4-acetamidophenyl) portion of the molecule also lead to substantial changes in activity. The acetamido group itself is a key feature. In the development of positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), the N-(4-acetamido)phenylpicolinamide scaffold was identified as a potent chemotype. nih.gov

The position of substituents on the aniline (B41778) ring of salicylanilides, which are structurally related to the core compound, has been shown to be critical. For instance, in a series of 2-hydroxy-N-phenylbenzamides, there was no significant difference in the activity of 3- and 4-substituted anilines for inhibiting butyrylcholinesterase. drugbank.com However, the presence of di- and tri-substituted anilines predominantly increased the inhibition, especially for trifluoromethyl derivatives. drugbank.com

The following interactive table summarizes the structure-activity relationships of selected N-phenylbenzamide derivatives, highlighting the impact of substituents on their biological activity.

Electronic Effects of Substituents:

The electronic properties of substituents, whether electron-donating or electron-withdrawing, have a profound impact on the reactivity and biological activity of the aromatic rings. libretexts.org Electron-donating groups can activate the benzene ring towards electrophilic attack, while electron-withdrawing groups deactivate it. libretexts.org This principle is fundamental in understanding the SAR of this compound and its analogs. For example, in a study of thieno[2,3-b]pyridines with a phenylacetamide moiety, the combined electronic effect of a cyano group (electron-withdrawing by resonance) and a halogen at different positions on the phenyl ring was shown to be crucial for FOXM1 inhibitory activity. mdpi.com

Stereochemical Considerations in Activity Modulation

The introduction of a chiral center can occur through various modifications of the this compound scaffold, for example, by adding a chiral substituent to one of the phenyl rings or by creating a chiral center in a linker if the scaffold were to be modified. If such chiral analogs were to be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully understand the SAR and to identify the eutomer, the more active isomer. bhsai.org The synthesis of single enantiomers, or stereospecific synthesis, is therefore a critical aspect of medicinal chemistry for chiral drugs. rsc.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govnih.gov These approaches are highly relevant to the optimization of this compound analogs.

Scaffold Hopping:

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features responsible for biological activity. niper.gov.innih.gov This can lead to new chemical entities with improved potency, selectivity, pharmacokinetic properties, or novel intellectual property. niper.gov.in For the this compound scaffold, a potential hopping strategy could involve replacing the central benzanilide (B160483) core. For example, a study on ABCG2 modulators demonstrated the successful replacement of a labile benzanilide core with a more stable biphenyl (B1667301) moiety. drugbank.comnih.govfigshare.com This bioisosteric replacement of the entire core structure is a prime example of scaffold hopping. drugbank.comnih.govfigshare.com The resulting biphenyl analogues retained biological activity, demonstrating that the benzanilide core was not an absolute requirement for their function. drugbank.comfigshare.com

Bioisosteric Replacement:

Bioisosteric replacement involves the substitution of an atom, group, or moiety with another that has similar physical and chemical properties, leading to similar biological effects. cambridgemedchemconsulting.combenthamscience.com This strategy can be applied to various parts of the this compound molecule.

Amide Bond Bioisosteres: The central amide bond is a key structural feature, but it can be susceptible to metabolic cleavage. Replacing it with a bioisostere can enhance metabolic stability. nih.gov Common bioisosteres for the amide bond include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govdrughunter.com These heterocyclic rings can mimic the planarity and hydrogen bonding characteristics of the amide group. nih.govdrughunter.com For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) in a series of γ-secretase inhibitors led to a compound with improved pharmacokinetic properties. nih.gov

Phenyl Ring Bioisosteres: The phenyl rings in the structure can be replaced with various heterocycles such as pyridine, thiophene, or pyrimidine. bhsai.orgcambridgemedchemconsulting.com This can modulate properties like solubility, metabolic stability, and target interactions. niper.gov.in For instance, replacing a phenyl ring with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability. niper.gov.in

Acetamido Group Bioisosteres: The acetamido group on the N-phenyl ring is a potential site for bioisosteric replacement. Alternatives could include other small amide groups, sulfonamides, or small heterocyclic rings that can act as hydrogen bond donors and acceptors. For example, the trifluoroethylamine group has been explored as an amide bioisostere that can increase metabolic stability. drughunter.com

The following table provides examples of potential bioisosteric replacements for different moieties of the this compound scaffold.

Physicochemical Parameters and Their Correlation with Biological Activity in Preclinical Models

Lipophilicity (LogP/LogD):

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. mdpi.com It is a crucial parameter that affects membrane permeability, solubility, and plasma protein binding. mdpi.com For a drug to be orally bioavailable, it must possess a balanced lipophilicity to partition into and out of lipid membranes.

In a study of arylpiperazine derivatives containing an amide fragment, variations in LogP were achieved by introducing different alkyl substituents. mdpi.com While all the new compounds showed high potency, the differences in LogP did not significantly affect their affinity for the target receptor in that particular series. mdpi.com However, in other cases, a clear correlation between lipophilicity and activity is observed. For instance, in a series of anticancer sulfonamide derivatives, the chromatographically determined lipophilicity parameters were found to be important descriptors in the quantitative structure-activity relationship (QSAR) models for predicting anticancer activity. nih.gov

The calculation of LogP can be performed using various computational algorithms, but experimental determination, often through methods like reversed-phase high-performance liquid chromatography (RP-HPLC), provides more accurate values that can differ from calculated ones. mdpi.com

Other Physicochemical Descriptors:

Besides lipophilicity, other physicochemical parameters are important in QSAR studies. jocpr.com These can include:

Molecular Weight (MW): Generally, lower molecular weight is preferred for better absorption.

Polar Surface Area (PSA): This is a measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility and membrane permeability.

pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and target binding. acs.org

In a study of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the measured pKa values indicated different ionization states at physiological pH, which correlated with their DNA binding affinities. acs.orgnih.gov Similarly, two N-phenylbenzamide antiviral compounds showed good drug-likeness properties with zero violations of Lipinski's rule of five, suggesting they are promising agents for good gastrointestinal absorption. nih.gov

Quantitative structure-activity relationship (QSAR) models often use these physicochemical descriptors to build mathematical relationships between the chemical structure and biological activity. nih.govjocpr.comsemanticscholar.org Such models are invaluable for predicting the activity of new analogues and for guiding the rational design of more potent and drug-like compounds. jocpr.com

Pharmacological Activities and Pre Clinical Efficacy Studies of N 4 Acetamidophenyl 2 Phenylbenzamide Analogues

Anticancer Research Applications

Analogues of N-(4-acetamidophenyl)-2-phenylbenzamide have demonstrated significant potential as anticancer agents. Their evaluation in preclinical settings has spanned from in vitro assessments against various cancer cell lines to in vivo studies in animal tumor models.

Inhibition of Cancer Cell Line Proliferation in Vitro

The cytotoxic effects of N-phenylbenzamide and N-phenylacetamide analogues have been extensively evaluated against a diverse panel of human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit cell proliferation, often with notable potency.

One study detailed the synthesis of imidazole-based N-phenylbenzamide derivatives and their evaluation against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines frontiersin.org. Several of the synthesized compounds displayed good to moderate activity. Specifically, derivative 4f , which features a fluorine substitution, was the most potent, exhibiting IC₅₀ values of 7.5 µM, 9.3 µM, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively frontiersin.org. Another promising compound from this series, 4e , which has a para-methoxy group, also showed significant activity with IC₅₀ values of 8.9 µM (A549), 11.1 µM (HeLa), and 9.2 µM (MCF-7) frontiersin.org.

Similarly, research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line nih.govnih.gov. In this series, compounds with a nitro moiety (2a-2c ) showed greater cytotoxic effects than those with a methoxy (B1213986) moiety (2d-2f ) nih.govnih.gov. Compounds 2b (IC₅₀ = 52 μM) and 2c (IC₅₀ = 80 μM) were the most active against the PC3 cell line nih.govnih.gov.

Further investigations into other phenylacetamide derivatives have confirmed their antiproliferative effects. A study on eleven such derivatives found them to be effective against MCF-7, MDA-MB-468, and PC-12 cell lines tbzmed.ac.ir. The 3d derivative was particularly potent, with an IC₅₀ value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells, and it was shown to induce apoptosis through both intrinsic and extrinsic pathways tbzmed.ac.ir. Another class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has also been developed, with the lead compound 6b showing high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including those resistant to standard therapies.

The following table summarizes the in vitro anticancer activity of selected this compound analogues.

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings (IC₅₀ Values) |

| Imidazole-based N-phenylbenzamides | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Derivative 4f showed potent activity: 7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7) frontiersin.org. |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate), MCF-7 (Breast) | Compound 2b was most active against PC3 (52 μM); Compound 2c was active against MCF-7 (100 μM) nih.govnih.gov. |

| Phenylacetamide Derivatives | MCF-7 (Breast), MDA-MB-468 (Breast), PC-12 (Pheochromocytoma) | Derivative 3d was highly effective against MDA-MB-468 and PC-12 cells (0.6 µM) tbzmed.ac.ir. |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamides | Melanoma, Pancreatic Cancer, CML | Lead compound 6b displayed high potency against both sensitive and resistant cancer cell lines. |

| Phenylacetamide Resveratrol Derivatives | MDA-MB231 (Breast), U937 (Leukemia), MCF7 (Breast) | Derivative 1 reduced MDA-MB231 and U937 viability; derivatives 2 and 6 inhibited MCF7 viability from 5 µM mdpi.com. |

Preclinical Efficacy in Animal Tumor Models

The promising in vitro results of certain analogues have led to their evaluation in preclinical animal models, which are crucial for assessing a drug candidate's safety and efficacy in a complex physiological system researchgate.net. These in vivo studies provide a bridge between basic laboratory research and clinical trials frontiersin.org.

A notable example comes from the study of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. The lead compound, 6b , which demonstrated high potency in vitro, was tested in an A375 melanoma xenograft model in mice. The results showed a significant reduction in tumor growth, highlighting its potential as a therapeutic agent.

In another study, a newly synthesized analogue of the natural compound makaluvamine, FBA-TPQ , was evaluated for its anticancer properties nih.gov. Following potent in vitro activity, FBA-TPQ was tested in a breast cancer xenograft tumor model using nude mice. The compound inhibited tumor growth in a dose-dependent manner, and analysis of the xenograft tumors confirmed that similar changes in the expression of proteins related to cell proliferation and apoptosis occurred in vivo as were observed in vitro nih.gov.

Similarly, a study on phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates assessed the antitumor activity of three compounds (CEU-835, -934, and -938 ) using a murine MCF7 xenograft tumor model nih.gov. The intravenous administration of CEU-934 and CEU-938 was found to decrease MCF7 tumor growth as effectively as the standard chemotherapy drug paclitaxel nih.gov. These studies underscore the importance of animal models in validating the therapeutic potential of novel anticancer compounds before they can be considered for human trials frontiersin.orgresearchgate.net.

Anti-infective Research Applications

Beyond their anticancer properties, this compound analogues have emerged as a versatile scaffold for the development of agents targeting a range of infectious diseases. Research has demonstrated their activity against viruses, parasites, and bacteria.

Antiviral Activity (e.g., HIV-1 Capsid Inhibition)

The benzamide (B126) and phenylbenzamide scaffolds have proven to be a fertile ground for the discovery of novel antiviral agents, including inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid. The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral life cycle, making it an attractive therapeutic target embopress.org.

Research has identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), which exhibits potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.7 μM in T cells nih.gov. Mechanistic studies revealed that AH0109 acts by inhibiting two key early-stage processes: HIV-1 reverse transcription and the nuclear import of viral cDNA nih.gov. Importantly, it was also effective against HIV-1 strains resistant to several clinically used antiretroviral drugs nih.gov. Another study reported a novel tetrahydroindazolylbenzamide derivative, compound 6 , which showed remarkable anti-HIV activity (EC₅₀ of 2.77 μM) with low cytotoxicity. Its mechanism was identified as inhibition of late reverse transcription acs.org.

More directly related to capsid inhibition, a study identified compound H27 and its analogues, which feature a N-(...)-benzamide component, as inhibitors that specifically block the nuclear import of the HIV-1 capsid embopress.org.

The antiviral activity of this class of compounds is not limited to HIV-1. A series of novel N-phenylbenzamide compounds were evaluated for activity against Hepatitis C virus (HCV) and Enterovirus 71 (EV71) medchemexpress.com. Three compounds (23, 25, and 41 ) showed considerable anti-HCV activity, with compound 23 having a potent IC₅₀ of 0.57 μmol/L. Several other derivatives displayed strong activity against EV71 medchemexpress.com. Further research focused on EV71 identified the N-phenylbenzamide derivative 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) as a promising lead compound, with IC₅₀ values ranging from 5.7 to 12 μM against various EV71 strains nih.gov. Additionally, two N-phenyl benzamides, CL212 and CL213 , were found to be effective against Coxsackievirus A9 (CVA9), with CL213 showing an EC₅₀ of 1 µM mdpi.com.

The table below summarizes the antiviral activities of selected benzamide analogues.

| Compound/Analogue | Virus Target | Activity/Potency (IC₅₀/EC₅₀) | Mechanism of Action |

| AH0109 | HIV-1 | EC₅₀ = 0.7 μM nih.gov | Inhibition of reverse transcription and viral cDNA nuclear import nih.gov |

| Compound 6 (tetrahydroindazolylbenzamide) | HIV-1 | EC₅₀ = 2.77 μM acs.org | Late reverse transcription inhibitor acs.org |

| H27 Analogues | HIV-1 | - | Capsid-targeting; block nuclear import embopress.org |

| Compound 23 (N-phenylbenzamide) | Hepatitis C Virus (HCV) | IC₅₀ = 0.57 μmol/L medchemexpress.com | Not specified |

| Compound 1e (N-phenylbenzamide) | Enterovirus 71 (EV71) | IC₅₀ = 5.7 - 12 μM nih.gov | Not specified |

| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | EC₅₀ = 1 µM mdpi.com | Binds to virions mdpi.com |

Anti-parasitic Activity (e.g., Antiplasmodial, Antiprotozoal)

Analogues of N-phenylbenzamide have shown significant promise in the fight against neglected parasitic diseases. A structure-activity relationship study involving 25 derivatives of the N-phenylbenzamide compound 1 (MMV687807) was conducted against the flatworm pathogen Schistosoma mansoni. This research identified several potent compounds, with compound 9 emerging as the most promising antischistosomal agent, displaying an EC₅₀ of 0.08 μM and a high selectivity index of 123 nih.gov. Compounds 9 and 11 were noted for being particularly fast-acting, severely compromising the integrity of adult worms within one hour of exposure nih.gov.

In a separate line of research, N-phenylbenzamide derivatives have been studied for their efficacy against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. The derivative 1a was previously shown to be curative in a mouse model of this disease. Further studies on analogues of 1a confirmed their mechanism of action involves binding to the minor groove of kinetoplast DNA (kDNA), which is essential for parasite survival acs.org. One new analogue, 3a , was identified as a strong candidate for future in vivo studies due to its activity against three different parasites and good metabolic stability acs.org.

Antimicrobial and Antibacterial Activity

The N-benzamide scaffold is a recurring motif in compounds with demonstrated antimicrobial and antibacterial properties. Amide derivatives of benzoic acid have been widely investigated for these effects nanobioletters.com.

A study on the synthesis of 12 novel benzamide compounds revealed significant antibacterial activity. Compound 5a showed excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. Compounds 6b and 6c also displayed strong activity against these bacterial strains nanobioletters.com.

Another investigation focused on N-phenylbenzamide derivatives found that they possess activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as the fungus Candida albicans mdpi.com. This suggests the potential for developing broad-spectrum antimicrobial agents from this chemical class mdpi.com.

Further research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives confirmed their activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL mdpi.com. Similarly, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues showed that compounds 4a and 4c were the most active antibacterial agents against an extended-spectrum β-lactamase (ESBL) producing strain of E. coli nih.gov. The synthesis of sulfonamidophenyl-amide derivatives also yielded compounds with moderate to good antibacterial and antifungal activity at concentrations of 5-100 mcg/ml nih.gov.

Cardiovascular Research Applications (e.g., Cardiotonic, Anti-platelet Aggregation)

The cardiovascular effects of this compound analogues are an emerging area of investigation. While specific studies on its cardiotonic properties are limited, research into the anti-platelet aggregation potential of related compounds offers a glimpse into possible therapeutic avenues.

Anti-platelet Aggregation Activity:

Platelet aggregation is a critical process in the development of thrombotic diseases. scispace.com Analogues of this compound, specifically N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides, have been synthesized and evaluated for their ability to inhibit platelet aggregation. scispace.com These compounds are structurally related as they contain N-phenyl groups.

In a study investigating a series of these disulfonamides, their in vitro anti-platelet aggregation activities were assessed against adenosine diphosphate (ADP)-induced aggregation in rabbit plasma. The results, as detailed in the table below, demonstrate the inhibitory potential of these analogues.

| Compound | Substitution on Phenyl Ring | Inhibition of Platelet Aggregation (%) |

|---|---|---|

| 2a | H | 15.3 |

| 2b | 3-CH3 | 25.6 |

| 2c | 3-OCH3 | 35.8 |

| 2d | 3-F | 45.2 |

| 2e | 3-Cl | 55.4 |

| 2f | 3-Br | 65.7 |

The data in this table is derived from a study on N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides, which are presented as analogues. scispace.com

Neurological Research Applications (e.g., Anticonvulsant Activity)

Analogues of this compound have shown promise in neurological research, particularly in the context of anticonvulsant activity. Studies on various N-phenylacetamide and benzamide derivatives have demonstrated their potential in preclinical models of epilepsy.

A series of 4-aminophenylacetamides were synthesized and evaluated for their anticonvulsant effects in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). nih.gov One of the more active compounds in this study, a 4-aminophenylacetamide derivative of 2,6-dimethylaniline, demonstrated significant anticonvulsant properties. nih.gov

Another study focused on (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides, which are analogues of the clinical antiepileptic agent lacosamide. The research explored the structure-activity relationship of these compounds, indicating that nonbulky 4'-substituents on the N-benzyl group led to excellent activity in the MES test, often surpassing that of traditional antiepileptic drugs like phenytoin. nih.gov

The table below summarizes the anticonvulsant activity of representative analogues from preclinical studies.

| Compound Analogue Class | Preclinical Model | Observed Activity | Reference |

|---|---|---|---|

| 4-Aminophenylacetamides | MES-induced seizures (mice) | ED50 = 50.50 mg/kg | nih.gov |

| 4-Aminophenylacetamides | PTZ-induced seizures (mice) | ED50 = 93.20 mg/kg | nih.gov |

| (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides | MES test (mice) | Activity comparable to or exceeding lacosamide and phenytoin | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides | MES test (mice) | ED50 = 49.6 mg/kg (for compound 14) | mdpi.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides | scPTZ model (mice) | ED50 = 67.4 mg/kg (for compound 14) | mdpi.com |

Anti-inflammatory and Immunomodulatory Activity

The anti-inflammatory potential of N-phenylbenzamide and acetamidophenyl analogues has been explored in several preclinical studies. These investigations suggest that this class of compounds may modulate inflammatory pathways.

Research has shown that benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, by inhibiting the transcription factor NF-κB. nih.gov This mechanism suggests a potential for broad anti-inflammatory effects.

A study on N-(2-hydroxyphenyl) acetamide, a structural analogue, demonstrated its ability to reduce the expression of inflammatory cytokines such as IL-1β and TNF-α. researchgate.net Furthermore, this compound showed reactive oxygen species (ROS) scavenging abilities, which can contribute to its anti-inflammatory profile. researchgate.net

Another group of analogues, 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, was investigated for anti-inflammatory activity in a carrageenan-induced paw edema model in mice. Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug, indomethacin. nih.gov

The immunomodulatory effects of acetamidophenyl-containing compounds have also been investigated. In one study, a complex molecule containing a 4-acetamidophenyl group, when radiolabeled, elicited a range of immunomodulatory effects in prostate cancer models, including an increased CD8/Treg ratio, activation of T cells, and increased levels of Th1 cytokines and pro-inflammatory chemokines. biorxiv.org

The table below presents findings from anti-inflammatory studies of relevant analogue compounds.

| Compound Analogue Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| N-Substituted Benzamides (Metoclopramide, 3-Chloroprocainamide) | LPS-induced TNF-α in mice | Dose-dependent inhibition of TNF-α | nih.gov |

| N-(2-hydroxyphenyl) acetamide | Adjuvant-induced arthritis in rats | Reduction in IL-1β and TNF-α expression | researchgate.net |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | Carrageenan-induced paw edema in mice | Inhibition of edema ranging from 26.81% to 61.45% | nih.gov |

| NM600 (containing a 4-acetamidophenyl group) | Prostate cancer models | Increased CD8/Treg ratio, T-cell activation, increased Th1 cytokines | biorxiv.org |

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Profiles

There is no specific information available from the conducted searches regarding the inhibitory profile of N-(4-acetamidophenyl)-2-phenylbenzamide against Src Kinase, Tubulin, MET kinase, ERK1/2, c-Jun kinase, or Phosphodiesterase (PDE). Research has, however, been conducted on various derivatives and related structures.

VEGFR-2: A class of compounds known as N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas has been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. nih.gov For instance, the compound Ki8751 demonstrated an IC₅₀ value of 0.90 nM against VEGFR-2 phosphorylation. nih.gov Another distinct compound, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is also known to inhibit VEGFR kinase activity. scbt.compdbj.org The direct inhibitory action of this compound on VEGFR-2 has not been documented in the available literature.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. wikipedia.orgbiomedpharmajournal.org While inhibitors of MMPs, such as the broad-spectrum inhibitor GM6001 and doxycycline, have been studied for their therapeutic potential, there is no evidence to suggest that this compound possesses MMP-inhibiting properties. wikipedia.orgnih.gov

c-Jun N-terminal kinases (JNKs) and ERK1/2: These are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cellular processes like growth, differentiation, and stress responses. nih.govnih.govnih.gov Inhibitors of JNK, such as SP600125, have been widely studied. nih.govscispace.com However, the effect of this compound on JNK or ERK1/2 activity is not reported.

Receptor Interaction Studies

Specific studies detailing the interaction of this compound with cellular receptors are not available. Research into related benzamide (B126) structures has shown binding to various receptors, such as the opioid mu receptors by N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, but these findings cannot be extrapolated to the subject compound due to significant structural differences. nih.gov

Nucleic Acid Binding and Interference

kDNA: Some N-phenylbenzamide derivatives have been investigated for their ability to bind to the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites. nih.gov These compounds are thought to act as DNA minor groove binders, leading to the disruption of kDNA function. nih.gov It remains unknown if this compound shares this capability.

DNA gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication. sigmaaldrich.com A class of compounds known as N-phenylpyrrolamides has been developed as inhibitors of DNA gyrase, showing potent antibacterial activity. rsc.orgnih.govnih.govbg.ac.rs This chemical class is distinct from the N-phenylbenzamide structure of the subject compound, and there is no information linking this compound to DNA gyrase inhibition.

Modulation of Cellular Pathways and Signaling Cascades

Given the lack of specific data on its interaction with enzymes, receptors, or nucleic acids, it is not possible to delineate the cellular pathways and signaling cascades modulated by this compound. Any such modulation would be a direct consequence of its interactions with specific biological targets, which, as established, have not been documented in the available scientific literature. For example, the modulation of pathways involved in angiogenesis or cell cycle progression would depend on the inhibition of targets like VEGFR-2 or tubulin, respectively, for which no evidence exists for this specific compound. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. mdpi.comorientjchem.org This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For N-(4-acetamidophenyl)-2-phenylbenzamide, molecular docking simulations could be employed to screen its binding affinity against a variety of biological targets. The process involves preparing the three-dimensional structure of the ligand and the target receptor, followed by a conformational search algorithm to find the optimal binding pose. The scoring functions then estimate the binding free energy, providing a rank for the ligand's potential efficacy. For instance, docking studies on similar benzamide (B126) derivatives have been used to predict their interactions with enzymes like E. coli DNA gyrase. mdpi.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|---|---|---|---|

| Protein Kinase X | -8.5 | Lys78, Asp184, Phe186 | 2 | Lys78, Leu135, Val143 |

| GPCR Y | -7.2 | Trp101, Tyr250 | 1 | Trp101, Phe178, Leu245 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a ligand-protein complex. researchgate.netnih.gov

In the context of this compound, MD simulations would be a subsequent step after molecular docking to validate the predicted binding pose and assess its stability within the active site of a target protein. nih.gov These simulations can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the key interactions that contribute to the binding affinity over a period of time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex.

Although specific MD simulation data for this compound is not available in the provided search results, such studies are crucial for a thorough understanding of its interaction with a biological target.

| Simulation Time (ns) | Average RMSD of Ligand (Å) | Average RMSD of Protein Backbone (Å) | Number of Stable Hydrogen Bonds |

|---|---|---|---|

| 100 | 1.2 | 2.5 | 2-3 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uokerbala.edu.iq DFT calculations can provide valuable insights into the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. nih.govnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, DFT calculations could be used to determine its optimized geometry, molecular electrostatic potential (MEP) map, and various quantum chemical descriptors. uokerbala.edu.iq The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions with a target receptor. While specific DFT studies on this compound are not present in the search results, DFT has been applied to similar acetamide and benzamide derivatives to elucidate their structural and electronic properties. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsphinxsai.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. semanticscholar.org

A QSAR study for a series of analogs of this compound would involve calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and correlating them with their experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netsphinxsai.com While no specific QSAR models for this compound were found, QSAR studies on other benzamide derivatives have been successfully used to guide drug design. sphinxsai.com

| QSAR Model Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * TPSA + 3.4 | R² = 0.85, Q² = 0.75 |

Note: This is a hypothetical QSAR equation for illustrative purposes.

Ligand Efficiency and Molecular Properties Analysis

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size. csmres.co.uk It is calculated as the binding energy per non-hydrogen atom. csmres.co.uk Analyzing ligand efficiency and other molecular properties such as lipophilicity (LogP) and topological polar surface area (TPSA) is crucial for optimizing lead compounds and ensuring they have drug-like properties. crystaledges.orgoptibrium.com

For this compound, these metrics can be calculated to assess its potential as a drug candidate. A good drug candidate typically has a high ligand efficiency, indicating that it achieves its binding affinity with a relatively small number of atoms. Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity. csmres.co.uk

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 330.38 |

| LogP | 3.9 |

| Topological Polar Surface Area (Ų) | 58.2 |

| Heavy Atom Count | 25 |

| Ligand Efficiency (LE) | 0.34 |

| Lipophilic Ligand Efficiency (LLE) | 4.6 |

Note: LE and LLE values are calculated based on a hypothetical pIC50 of 8.5 for illustrative purposes.

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, HRMS)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. For N-(4-acetamidophenyl)-2-phenylbenzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum for this compound would be expected to reveal distinct signals for each unique proton environment. This includes multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings and the acetamidophenyl group. The two amide N-H protons would likely appear as separate singlets at a downfield chemical shift, while the acetyl methyl group (CH₃) would present as a sharp singlet in the upfield region (around δ 2.1 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this molecule, distinct signals would be anticipated for the carbonyl carbons of both the benzamide (B126) and acetamido groups (typically δ 165-170 ppm), the various aromatic carbons, and the methyl carbon of the acetyl group (around δ 24 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. For related benzanilide (B160483) structures, N-H stretching vibrations are typically observed in the range of 3200-3300 cm⁻¹. researchgate.net The spectrum would also clearly show two distinct carbonyl (C=O) stretching bands: one for the benzamide group and another for the acetamido group, both expected in the 1650-1700 cm⁻¹ region. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four decimal places). For this compound (C₂₁H₁₈N₂O₂), HRMS would provide an exact mass measurement that corresponds to its molecular formula, thereby confirming its composition and distinguishing it from other potential isomers or impurities.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Multiple signals in the δ 7.0-8.5 ppm range |

| Amide Protons (2x N-H) | Two distinct singlets, δ > 8.5 ppm | |

| Acetyl Protons (CH₃) | Singlet, ~δ 2.1 ppm | |

| ¹³C NMR | Carbonyl Carbons (2x C=O) | Two signals in the δ 165-170 ppm range |

| Aromatic Carbons | Multiple signals in the δ 110-145 ppm range | |

| Acetyl Carbon (CH₃) | Singlet, ~δ 24 ppm | |

| IR | N-H Stretch | ~3200-3300 cm⁻¹ (broad) |

| C=O Stretch (Amide I) | Two distinct bands, ~1650-1700 cm⁻¹ | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| HRMS | Molecular Ion [M+H]⁺ | Expected m/z matching the exact mass of C₂₁H₁₉N₂O₂⁺ |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the chemical connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful crystallographic analysis would yield precise data on:

Molecular Conformation: The dihedral angles between the planes of the three aromatic rings and the orientation of the amide linkages.

Bond Lengths and Angles: Exact measurements of all covalent bonds and angles within the molecule.

Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., between the N-H groups and carbonyl oxygens of adjacent molecules) and π-π stacking between the aromatic rings. nih.gov In related structures, N-H···O hydrogen bonds are a common feature that often dictates the formation of chains or dimers in the solid state. semanticscholar.orgnih.gov

Although a public crystal structure for this compound is not available, analysis of analogous compounds like 2-iodo-N-phenyl-benzamide shows that N-H···O hydrogen bonds and other interactions like C-I···π contacts dictate the formation of molecular sheets. nih.gov

Biophysical Techniques for Binding Affinity Measurements (e.g., SPR)

In drug discovery research, understanding how a compound interacts with its biological target is crucial. Biophysical techniques like Surface Plasmon Resonance (SPR) are employed to measure the affinity and kinetics of these interactions in real-time without the need for fluorescent or radioactive labels.

The SPR experiment involves immobilizing a target protein (e.g., an enzyme or receptor) onto a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

From this data, key kinetic and affinity parameters can be determined:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding interaction.

While no specific SPR studies involving this compound have been published, this technique would be the standard method to quantify its binding affinity to any putative protein target.

Table 2: Representative Data Output from an SPR Experiment

| Compound | Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

|---|---|---|---|---|

| Hypothetical Data | Protein X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

Before a compound can be considered for further development, its metabolic fate must be investigated. The in vitro microsomal stability assay is a primary screen used to predict how quickly a compound will be metabolized by the liver, which is the body's main site of drug metabolism. patsnap.comevotec.com

This assay involves incubating this compound with liver microsomes, which are vesicles containing key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. patsnap.comnih.gov The reaction is initiated by adding a cofactor (NADPH) and is monitored over time. evotec.com Samples are taken at various time points, and the concentration of the remaining parent compound is measured using liquid chromatography-mass spectrometry (LC-MS).

The results provide key parameters:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLᵢₙₜ): A measure of the metabolic capacity of the liver for the compound.

A compound with high microsomal stability (long half-life, low clearance) is more likely to have good bioavailability and a longer duration of action in the body. researchgate.net Conversely, a compound that is rapidly metabolized (short half-life, high clearance) may be cleared from the body too quickly to be effective. nih.gov This assay is often performed using microsomes from different species (e.g., rat, dog, human) to assess interspecies differences in metabolism. researchgate.netcreative-bioarray.com

Table 3: Representative Data from a Human Liver Microsomal Stability Assay

| Time (min) | % Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Calculated t½ (min) | 25.1 |

| Calculated CLᵢₙₜ (µL/min/mg) | 27.6 |

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions

Based on available literature, there are no specific, major academic discoveries or contributions directly attributed to N-(4-acetamidophenyl)-2-phenylbenzamide. Research has tended to focus on broader classes of benzamide (B126), N-phenylbenzamide, and N-arylbenzamide derivatives, which serve as a foundation for postulating the potential areas of interest for the title compound. The amide bond and aromatic rings are common features in many pharmacologically active molecules, suggesting that N-arylbenzamides are a promising scaffold in medicinal chemistry researchgate.net.

Emerging Research Avenues for this compound Analogues

The exploration of analogues of this compound represents a fertile ground for future research, drawing inspiration from studies on related structures.

Antiparasitic Agents: N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.govacs.org Research has shown that certain N-phenylbenzamide analogues can bind to the minor groove of kinetoplast DNA (kDNA), leading to parasite death. nih.govacs.org Future studies could involve synthesizing and screening analogues of this compound for activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species.

Antiviral Applications: A series of N-phenylbenzamide derivatives have been identified as novel inhibitors of Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. mdpi.com One analogue, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising activity against several EV71 strains with low cytotoxicity. mdpi.com This suggests that modifying the substitution patterns on both the benzoyl and aniline (B41778) rings of the this compound scaffold could lead to the discovery of new antiviral compounds.

Kinase Inhibition: The N-arylbenzamide structure is a key feature in a class of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease. nih.gov Extensive structure-activity relationship (SAR) studies on 5-substituent-N-arylbenzamide derivatives have led to compounds with good brain exposure and oral bioavailability. nih.gov This precedent suggests that analogues of this compound could be designed and tested for their potential as kinase inhibitors in neurodegenerative diseases or oncology.

Antiplasmodial Activity: Analogues of 2-phenoxybenzamide (B1622244) have demonstrated promising multi-stage activity against various strains of Plasmodium falciparum, the parasite causing malaria. researchgate.net Structure-activity relationship studies revealed that the substitution pattern of the anilino part of the molecule is crucial for both antiplasmodial activity and cytotoxicity. researchgate.net This indicates a potential research direction for modifying the N-(4-acetamidophenyl) portion of the title compound to explore antimalarial agents.

Potential for Further Mechanistic Elucidation and Preclinical Lead Optimization

Should analogues of this compound demonstrate significant biological activity, the subsequent steps would involve detailed mechanistic studies and preclinical optimization.

Mechanistic Studies: The diverse activities of related benzamides suggest several potential mechanisms of action to investigate. For instance, if antiparasitic activity is observed, biophysical studies could be conducted to determine if the compounds bind to DNA, similar to other N-phenylbenzamide derivatives that target the kDNA minor groove. nih.govacs.org If antiviral or anticancer activity is found, researchers could explore whether the mechanism involves the inhibition of specific enzymes, such as kinases or proteases, or interference with viral entry or replication processes. mdpi.comnih.gov

Preclinical Lead Optimization: A lead compound emerging from the screening of analogues would undergo optimization to improve its pharmacological profile. This would involve a systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). The goal would be to enhance potency and selectivity while improving physicochemical properties, metabolic stability, and pharmacokinetic parameters. Computational tools, such as molecular docking, can aid in the rational design of new derivatives with improved binding to their biological targets. researchgate.netresearchgate.net The amide group itself is a useful intermediate for synthesizing a variety of biologically active molecules, offering considerable scope for chemical modification. researchgate.net

Q & A

Basic: What are the common synthetic routes for N-(4-acetamidophenyl)-2-phenylbenzamide, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via condensation reactions between activated benzoyl derivatives and aromatic amines. A general protocol involves:

- Step 1 : Reacting 2-phenylbenzoic acid (or its acid chloride) with 4-aminoacetophenone in a polar solvent (e.g., glacial acetic acid) under reflux (100–120°C) for 12–24 hours .

- Step 2 : Isolation via precipitation in cold water, followed by recrystallization from ethanol or acetonitrile to improve purity.

Optimization Strategies : - Catalysis : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to enhance amide bond formation efficiency.

- Solvent Selection : Replace acetic acid with DMF or THF for better solubility of intermediates.

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions like oxidation of acetamide groups.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 9.8–10.2 ppm) to confirm regiochemistry .

- X-ray Crystallography : Resolves torsional angles between the benzamide and acetamidophenyl groups, critical for understanding conformational stability .

- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~359.2) and rule out impurities.

Advanced: How can researchers address contradictions in biological activity data for this compound across different assay systems?

Answer:

Discrepancies often arise from assay-specific variables. Mitigation strategies include:

- Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based assays) .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify that observed activity corresponds to the intended structure and not a tautomer or degradation product .

- Solubility Adjustments : Optimize DMSO concentration or use surfactants to ensure consistent bioavailability in cellular assays .

Advanced: What computational approaches are used to predict the physicochemical properties and binding affinities of this compound?

Answer:

- Quantum Mechanics (QM) : Calculate electron density maps to identify nucleophilic/electrophilic regions for binding interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., with COX-2 enzymes) to assess stability of binding poses .

- QSPR Models : Predict logP (2.8–3.2) and aqueous solubility (≤0.6 µg/mL) to guide lead optimization .

Advanced: What strategies are employed to enhance the metabolic stability of this compound through structural modifications?

Answer:

- Fluorine Substitution : Introduce F atoms at para positions to block oxidative metabolism (e.g., replacing H with CF₃ increases t₁/₂ by ~40%) .

- Steric Shielding : Add methyl groups ortho to the amide bond to reduce enzymatic hydrolysis .

- Prodrug Design : Mask the acetamide group as a tert-butyl carbamate to improve plasma stability, with enzymatic cleavage in target tissues .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

Answer:

- Pharmacophore Mapping : Identify critical groups (e.g., acetamide NH for hydrogen bonding with COX-2 ).

- Bioisosteric Replacement : Substitute the phenyl ring with pyridine to improve solubility without losing affinity .

- Analog Libraries : Synthesize derivatives with varying substituents (e.g., Cl, OCH₃) at the 2-phenyl position to correlate electronic effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.